3-(Phenylethynyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethynyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQVYBVQSRALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744744 | |
| Record name | 3-(Phenylethynyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-26-0 | |
| Record name | 3-(Phenylethynyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Phenylethynyl Piperidine and Its Derivatives
Regioselective and Stereoselective Syntheses of the Piperidine (B6355638) Core
The construction of the piperidine skeleton with precise control over regiochemistry and stereochemistry is paramount for accessing specific isomers of substituted piperidines. Methodologies to achieve this include intramolecular cyclizations, transition metal-catalyzed ring formations, and organocatalytic enantioselective routes.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for piperidine synthesis, wherein a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the heterocyclic ring. nih.gov A variety of reactions fall under this category, including aza-Michael reactions, radical-mediated cyclizations, and electrophilic cyclizations. nih.gov
One notable approach is the intramolecular aza-Michael reaction. For instance, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed for the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org These reactions can be catalyzed by cinchona alkaloids, such as 9-amino-9-deoxy-epi-hydroquinine, in the presence of a co-catalyst like trifluoroacetic acid, affording products in good yields. rsc.orgmdpi.com
Radical-mediated cyclizations also provide a route to the piperidine core. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov Additionally, intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride has been shown to produce highly substituted N-hydroxypiperidines diastereoselectively. tandfonline.com Another method involves the gold(I)-catalyzed intramolecular dearomatization/cyclization of appropriate substrates. nih.gov
Transition Metal-Catalyzed Ring Formation Strategies
Transition metal catalysis offers a versatile and efficient means for constructing the piperidine ring. digitellinc.com Catalysts based on palladium, gold, rhodium, and other metals have been successfully employed.
Gold(I) catalysts, for instance, are effective in the hydroamination of unactivated olefins to form protected nitrogen heterocycles. nih.govorganic-chemistry.org Similarly, palladium catalysts have been utilized for the intramolecular hydroamination of unactivated alkenes. organic-chemistry.org A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, which yields 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These can then be reduced to the corresponding piperidines. acs.org
Metal triflates, such as those of scandium(III), tin(II), and copper(II), have been shown to be effective Lewis acids for activating N-sulfonyliminium ions to trigger intramolecular cyclizations, forming N-sulfonyl piperidines. usm.edu
Organocatalytic Enantioselective Routes to Substituted Piperidines
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines, avoiding the use of often toxic and expensive metals. thieme-connect.de These methods frequently rely on the use of chiral organic molecules, such as cinchona alkaloids or prolinol derivatives, to induce enantioselectivity.
A prominent example is the organocatalytic enantioselective intramolecular aza-Michael reaction. This has been applied in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org By carefully selecting the catalyst and co-catalyst, and adjusting their loading ratios, it is possible to selectively obtain either the major or minor diastereoisomer with high enantioselectivity. rsc.org Furthermore, this methodology has been extended to the synthesis of 2,5,5-trisubstituted piperidines that bear a quaternary stereocenter. rsc.org
Cinchona alkaloid-catalyzed [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines is another effective organocatalytic route, yielding highly substituted dihydropyridinones which can be subsequently reduced to the corresponding piperidine derivatives with high optical purity. nih.gov
Introduction of the Phenylethynyl Moiety
Once the piperidine core is established, the next critical step is the introduction of the phenylethynyl group at the desired position, typically the 3-position. The Sonogashira coupling and α-alkynylation strategies are the most prevalent methods for this transformation.
Sonogashira-Type Coupling Reactions with Alkyne Precursors
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is exceptionally useful for forming carbon-carbon bonds under mild conditions. wikipedia.org
To synthesize 3-(phenylethynyl)piperidine, a piperidine precursor bearing a leaving group (such as a halide or triflate) at the 3-position is reacted with phenylacetylene. The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or piperidine.
A specific example involves the synthesis of N-Boc-4-(phenylethynyl)piperidine from N-Boc-4-oxopiperidine, phenylacetylene, and allylamine, catalyzed by CuI. beilstein-journals.org While this example illustrates the introduction of the phenylethynyl group at the 4-position, the principle is directly applicable to the 3-position.
α-Alkynylation Strategies for Cyclic Amines
Direct α-alkynylation of the piperidine ring offers an alternative and more direct route to the desired product. This approach avoids the pre-functionalization of the piperidine core with a leaving group.
One sophisticated method involves the asymmetric α-alkynylation of piperidine via N-sulfinyliminium salts. researchgate.netacs.orgnih.gov In this multi-step sequence, piperidine is first converted to a chiral non-racemic N-sulfinylpiperidine. researchgate.netacs.orgnih.gov Anodic oxidation then generates an N-sulfinyliminium ion equivalent, which is subsequently alkynylated through the addition of a mixed organoaluminum derivative of the desired alkyne. researchgate.netacs.orgnih.gov The final step involves the acidic deprotection of the sulfoxide (B87167) to yield the α-alkynylated piperidine. This method provides excellent diastereoselectivity, allowing for the isolation of the final product with high enantiomeric purity. researchgate.netacs.orgnih.gov
Another approach utilizes a copper-catalyzed enantioselective alkynylation of unstabilized cyclic iminium ions, which are generated in situ from readily available hemiaminal methyl ethers. nsf.gov This method has demonstrated good yields and high enantiomeric excess for the synthesis of α-alkynylated cyclic amines. nsf.gov
Derivatization and Functionalization of the this compound Ring
The this compound scaffold is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This section focuses on the synthetic methodologies employed to functionalize the piperidine ring of this compound at the nitrogen atom and various carbon positions.
N-Substitution and Protection/Deprotection Methodologies
The secondary amine of the this compound ring is a key site for derivatization. N-substitution can be used to introduce a variety of functional groups, altering the compound's physicochemical properties and biological activity. Furthermore, protection of the piperidine nitrogen is often a crucial step in multi-step synthetic sequences to prevent unwanted side reactions.
N-Substitution:
N-alkylation of piperidines is a common transformation that can be achieved using various alkylating agents under basic conditions. While specific examples for this compound are not extensively documented in the literature, general methods for piperidine alkylation are well-established and applicable. These reactions typically involve the use of an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
N-arylation of piperidines can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide.
Protection and Deprotection:
The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.comnih.gov The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.compeptide.com A study by Aeyad describes the synthesis of N-Boc-2-(2-phenylethynyl)piperidine, demonstrating the applicability of this protection strategy to phenylethynyl-substituted piperidines. whiterose.ac.uk
The Fmoc group is another common amine protecting group, particularly in peptide synthesis. google.com It is introduced using Fmoc-Cl or Fmoc-OSu. The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in DMF, which allows for its removal without affecting acid-labile protecting groups like Boc. peptide.comgoogle.comuci.edu
Below are tables summarizing common conditions for the protection and deprotection of piperidine derivatives.
Table 1: Common N-Boc Protection and Deprotection Methods for Piperidines
| Transformation | Reagents and Conditions | Typical Solvents | Reference |
|---|---|---|---|
| Protection | Boc₂O, Triethylamine (TEA) or NaHCO₃ | Tetrahydrofuran (THF), Dichloromethane (DCM), Water | mdpi.comnih.gov |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | mdpi.compeptide.com |
| Deprotection | Hydrochloric acid (HCl) | Methanol (MeOH), Dioxane | peptide.com |
| Deprotection | Iron(III) chloride (FeCl₃) | Acetonitrile (B52724) | researchgate.net |
Table 2: Common N-Fmoc Protection and Deprotection Methods for Piperidines
| Transformation | Reagents and Conditions | Typical Solvents | Reference |
|---|---|---|---|
| Protection | Fmoc-Cl, NaHCO₃ or Pyridine (B92270) | Dioxane/Water, DCM | mdpi.com |
| Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | mdpi.com |
| Deprotection | 20% Piperidine | N,N-Dimethylformamide (DMF) | peptide.comgoogle.comuci.edu |
| Deprotection | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Dimethylformamide (DMF) | iris-biotech.de |
Carbon-Position Modifications and Side Chain Elaboration
Functionalization of the carbon skeleton of the this compound ring and elaboration of the phenylethynyl side chain are crucial for fine-tuning the molecule's properties. While direct modifications of the this compound are not extensively reported, methodologies developed for other piperidine systems can be considered.
C-H Functionalization:
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. umich.edu Research by Davies and co-workers has shown that rhodium-catalyzed C-H insertions of donor/acceptor carbenes can be used for the site-selective functionalization of N-Boc-piperidine at the C2 and C4 positions. nih.gov The regioselectivity is controlled by the choice of catalyst and the N-protecting group. nih.gov While this methodology has not been specifically applied to this compound, it represents a potential route for introducing substituents at various positions on the piperidine ring.
Side Chain Elaboration:
The phenylethynyl side chain at the C3 position offers opportunities for further functionalization. The triple bond can undergo various transformations, such as hydrogenation to the corresponding phenylethyl or phenylvinyl derivatives. A study on the synthesis of trihydroxypiperidines from a carbohydrate-derived ketone mentions the hydrogenation of a phenylethynyl group on a piperidine ring using H₂ and Pd/C in ethanol. mdpi.com The aromatic ring of the phenylethynyl group can also be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The integration of this compound or its derivatives into MCRs could provide rapid access to diverse libraries of compounds.
Ugi and Passerini Reactions:
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been used to synthesize piperidine-containing scaffolds. acs.orgresearchgate.net
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. mdpi.comresearchgate.net By using a piperidine derivative as the amine component, it is possible to generate complex peptidomimetic structures. For instance, a one-pot reduction of sugar-derived lactams followed by a Joullié-Ugi reaction has been developed to synthesize polyhydroxylated piperidine peptidomimetics. acs.org
The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. mdpi.comwikipedia.org This reaction could potentially be employed to functionalize derivatives of this compound that bear a carboxylic acid or aldehyde functionality.
While no specific examples of the integration of this compound into Ugi or Passerini reactions have been found in the reviewed literature, the versatility of these reactions suggests their potential applicability for the derivatization of this scaffold.
Synthesis of Complex Bridged and Spirocyclic Systems Incorporating the this compound Motif
The incorporation of the this compound motif into bridged and spirocyclic systems can lead to conformationally constrained molecules with unique three-dimensional shapes. Such structures are of great interest in drug discovery as they can provide enhanced selectivity and potency for biological targets.
Spirocyclic Systems:
Spirocyclic piperidines, where the piperidine ring is fused to another ring system at a single carbon atom, are a prominent class of compounds in medicinal chemistry. whiterose.ac.uk The synthesis of spiro[piperidine-3,X] systems often involves the construction of the second ring onto a pre-existing piperidine or the formation of the piperidine ring onto a spirocyclic precursor.
An enantioselective organocatalytic three-component 1,3-dipolar cycloaddition has been reported for the synthesis of spiro[pyrrolidin-3,3'-oxindoles]. nih.govrice.edu A similar strategy could potentially be adapted to synthesize spiro[piperidine-3,3'-oxindoles] incorporating a phenylethynyl group. A Lewis acid-catalyzed [4 + 2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles has also been developed to access spiro[piperidine-3,2′-oxindoles]. rsc.org
Bridged Systems:
Bridged piperidines are bicyclic systems where the two rings share two non-adjacent atoms. The synthesis of such systems often involves intramolecular cyclization reactions. While the synthesis of bridged systems specifically incorporating the this compound motif is not well-documented, general strategies for the synthesis of bridged nitrogen heterocycles could be applied. For example, intramolecular C-H functionalization or ring-closing metathesis on suitably functionalized this compound derivatives could potentially lead to the formation of bridged structures.
Chemical Reactivity and Mechanistic Investigations of 3 Phenylethynyl Piperidine
Reactivity Profiles of the Phenylethynyl Group in Functional Transformations
The phenylethynyl group in 3-(phenylethynyl)piperidine is a versatile functional handle that can participate in a range of transformations, typical of terminal alkynes. These reactions allow for the elaboration of the molecular structure, introducing new functional groups and extending the carbon skeleton.
Cycloaddition Reactions: The carbon-carbon triple bond of the phenylethynyl group is an excellent dienophile and dipolarophile for cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would allow for the facile synthesis of 1,2,3-triazole-substituted piperidines. libretexts.orgnih.govijnc.ir This reaction is known for its high efficiency, regioselectivity (favoring the 1,4-disubstituted product), and tolerance of a wide range of functional groups. wiley-vch.detaylorfrancis.comnih.gov The reaction is believed to proceed through a copper acetylide intermediate. wiley-vch.de
Another important cycloaddition is the [3+2] cycloaddition with nitrones or azomethine ylides, which would yield isoxazoline- or pyrrolidine-fused or substituted piperidine (B6355638) derivatives, respectively. nih.govmdpi.commdpi.com These reactions are valuable for the construction of complex heterocyclic systems.
Sonogashira Coupling: The terminal alkyne of the phenylethynyl group can readily participate in palladium- and copper-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. libretexts.orgnih.govresearchgate.net This reaction is a powerful tool for the formation of C(sp)-C(sp2) bonds, enabling the synthesis of more complex aryl-alkynyl piperidine structures. The catalytic cycle involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the alkyne and a copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.govbeilstein-journals.org
Representative Functional Transformations of the Phenylethynyl Group
| Reaction Type | Reagents and Conditions | Expected Product |
| CuAAC Click Chemistry | R-N3, Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Amine base | Aryl/Vinyl-substituted alkyne |
| [3+2] Cycloaddition | Nitrone (R-CH=N+(O-)-R') | Isoxazoline derivative |
| Hydrogenation | H2, Metal catalyst (e.g., Pd/C, PtO2) | 3-(Phenylethyl)piperidine or 3-(Cyclohexylethyl)piperidine |
This table presents expected reactions based on the known reactivity of the phenylethynyl group.
Stereochemical Aspects and Diastereoselective Control in Reactions
Reactions involving this compound can exhibit interesting stereochemical outcomes, particularly when the piperidine ring is substituted or when new chiral centers are formed during a reaction.
The hydrogenation of the phenylethynyl group can lead to the formation of 3-(phenylethyl)piperidine. If the piperidine ring itself contains stereocenters, the reduction of the alkyne can proceed with diastereoselectivity, influenced by the steric hindrance of the existing substituents, which may direct the approach of hydrogen to the catalyst surface. For instance, catalytic hydrogenation of substituted pyridines to piperidines is known to proceed with high diastereoselectivity. mdpi.comwhiterose.ac.ukresearchgate.net
Furthermore, functionalization of the piperidine ring, for example, through reactions at the nitrogen atom or at the alpha-carbon, can be influenced by the bulky phenylethynyl substituent at the 3-position. This substituent can exert stereocontrol, directing incoming reagents to the less hindered face of the molecule. The synthesis of polysubstituted piperidines often relies on achieving high diastereoselectivity through various cyclization and functionalization strategies. nih.govajchem-a.comsemanticscholar.orglookchem.com
Elucidation of Catalytic Cycles and Intermediates in Reactions Involving the Compound
The mechanistic pathways of reactions involving this compound are generally well-understood from studies of similar systems.
In the Sonogashira coupling , the catalytic cycle is proposed to involve two interconnected cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.
In copper-catalyzed azide-alkyne cycloadditions , the mechanism is thought to involve the formation of a copper acetylide, which then reacts with the azide. wiley-vch.de DFT calculations and kinetic studies suggest a stepwise mechanism with a lower activation energy compared to the uncatalyzed thermal reaction. wiley-vch.de
For rhodium-catalyzed functionalization of the piperidine ring, which is a possibility for C-H activation, the reactions often proceed through the formation of metal-carbene or metal-nitrene intermediates, which then undergo insertion into C-H bonds. nih.gov
Postulated Intermediates in Key Catalytic Reactions
| Reaction | Catalyst System | Key Intermediates |
| Sonogashira Coupling | Pd/Cu | Pd(0) complex, Pd(II)-alkynyl-halide complex, Cu(I)-acetylide |
| CuAAC Click Chemistry | Cu(I) | Cu(I)-acetylide complex |
| Hydrogenation | Heterogeneous Metal (e.g., Pd/C) | Adsorbed alkyne on catalyst surface |
This table is based on generally accepted mechanisms for these reaction types.
Computational and Theoretical Studies of 3 Phenylethynyl Piperidine Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions and molecular properties. mdpi.comnih.govrsc.org These methods allow for the detailed examination of electronic structure and energy, providing a foundation for understanding and predicting chemical behavior. mdpi.com
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate reaction mechanisms. mdpi.comunisa.itstrath.ac.uk By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction, providing crucial insights into its feasibility and kinetics. rsc.orgnrel.gov
In the context of 3-(phenylethynyl)piperidine analogues, DFT calculations have been instrumental in understanding their synthesis. For instance, in the synthesis of related heterocyclic compounds, DFT has been used to clarify the mechanism of cycloaddition reactions. mdpi.com These calculations can help determine whether a reaction proceeds through a stepwise or concerted mechanism by locating and characterizing the transition state structures. mdpi.com The accuracy of DFT results is highly dependent on the choice of functional and basis set, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic molecules. mdpi.com
The table below summarizes key findings from DFT studies on related reaction mechanisms.
| Study Focus | Method | Key Findings |
| Cycloaddition Reaction Mechanism | DFT (B3LYP) | Elucidated the stepwise vs. concerted nature of the reaction pathway. mdpi.com |
| Synthesis of Piperidine (B6355638) Derivatives | DFT | Provided insights into the stability of intermediates and transition states. saarj.com |
| Grubbs–Stoltz Reagent Pair Reactivity | DFT | Rationalized complex mechanistic scenarios involving radical, single electron transfer, and anionic intermediates. strath.ac.uk |
Prediction of Stereoselectivity and Regioselectivity
Computational methods, particularly DFT, are powerful tools for predicting the stereoselectivity and regioselectivity of chemical reactions involving piperidine derivatives. mdpi.comnih.gov These predictions are crucial for designing synthetic routes that yield the desired isomer with high efficiency.
The regioselectivity of reactions, such as the trapping of a 3,4-piperidyne intermediate, has been successfully explained using computational models like the distortion/interaction model. nih.gov This model analyzes the energies required to distort the reactants into the transition state geometry and the interaction energies between them to predict the favored regioisomer.
Stereoselectivity in reactions like the alkylation of piperidine substrates can be predicted by combining conformational analysis with the analysis of frontier molecular orbitals (HOMO). wuxiapptec.com By identifying the most stable conformation of the reactive intermediate and examining the accessibility of its HOMO lobes, the direction of electrophilic attack and thus the stereochemical outcome can be determined. wuxiapptec.com For example, in the alkylation of (2R,4S)-dimethyl 2-methylpiperidine-1,4-dicarboxylate, the dominant conformation places the 2-methyl group in an axial position, and analysis of the HOMO of the corresponding enolate intermediate can predict the facial selectivity of the incoming electrophile. wuxiapptec.com
The table below provides examples of how computational methods are used to predict selectivity.
| Reaction Type | Computational Method | Predicted Outcome |
| Trapping of 3,4-piperidyne | Distortion/Interaction Model | Regioselectivity of nucleophilic attack. nih.gov |
| Alkylation of piperidine ester | Conformational Analysis & HOMO Map | Stereoselectivity of alkylation. wuxiapptec.com |
| [3+2] Cycloaddition | Molecular Electron Density Theory (MEDT) | Regio- and stereoselectivity based on the stability of cycloadducts. mdpi.com |
Electronic Structure and Reactivity Descriptors Analysis
The electronic structure and reactivity of this compound analogues can be effectively analyzed using global reactivity descriptors derived from DFT calculations. mpn.gov.rsnih.gov These descriptors, including chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
These descriptors provide a quantitative measure of a molecule's reactivity. For example, a smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. nih.gov The electrophilicity index helps to classify molecules as electrophiles or nucleophiles, which is crucial for understanding their behavior in chemical reactions. ekb.eg
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (nucleophilic) and positive (electrophilic) potential. ekb.eg This allows for the identification of likely sites for electrophilic and nucleophilic attack. ekb.eg
The following table showcases key reactivity descriptors and their implications, as determined for analogous molecular systems.
| Descriptor | Definition | Implication for Reactivity |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |
| Hardness (η) | Resistance to change in electron distribution. | Higher hardness indicates lower reactivity. ekb.eg |
| Softness (S) | Reciprocal of hardness. | Higher softness indicates higher reactivity and polarizability. ekb.eg |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the polarity of bonds and reactivity. nih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Helps in classifying a molecule as an electrophile. mpn.gov.rsnih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies sites prone to nucleophilic and electrophilic attack. ekb.eg |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound analogues, complementing the static picture provided by quantum chemical calculations. pitt.edumdpi.com These methods are essential for exploring the conformational landscape and predicting interactions with biological targets. pitt.edu
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is a critical aspect of understanding the structure and function of flexible molecules like this compound analogues. youtube.com By exploring the different spatial arrangements of atoms that can be achieved through bond rotations, it is possible to identify the most stable, low-energy conformations. wuxiapptec.comyoutube.com The collection of all possible conformations and their corresponding energies constitutes the potential energy surface or conformational energy landscape. nih.govresearchgate.net
The table below illustrates the types of conformations and their relative energies for a simple substituted alkane, butane, which serves as a fundamental model for understanding conformational preferences.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |
| Anti | 180° | 0 | Most stable, methyl groups are furthest apart. youtube.com |
| Gauche | 60° | ~0.9 | Staggered, but methyl groups are adjacent, causing some steric strain. youtube.com |
| Eclipsed (H, CH3) | 120° | ~3.6 | Higher energy due to eclipsing interactions. youtube.com |
| Syn | 0° | ~4-6 | Least stable, methyl groups are fully eclipsed, causing maximum steric strain. youtube.com |
Ligand-Target Interaction Profiling (Preclinical Frameworks)
In the preclinical stages of drug discovery, molecular modeling is a key tool for predicting how a ligand, such as a this compound analogue, will interact with its biological target, typically a protein receptor. mdpi.comnih.gov This process, often referred to as molecular docking or ligand-target interaction profiling, aims to predict the preferred binding orientation and affinity of a molecule to a receptor's binding site. nih.govnih.gov
These computational approaches can be broadly categorized as structure-based or ligand-based. nih.gov Structure-based methods, like molecular docking, require the 3D structure of the target protein. nih.gov The ligand is then computationally "docked" into the binding site in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Ligand-based methods, such as pharmacophore modeling, are used when the receptor structure is unknown. nih.gov A pharmacophore model is built based on the structural features of a set of known active molecules, defining the essential spatial arrangement of features required for biological activity. nih.gov This model can then be used to screen new compounds for potential activity. nih.gov Molecular dynamics simulations can further refine these predictions by showing how the ligand-receptor complex behaves over time, providing insights into the stability of the interaction. mdpi.comnih.gov These in silico profiling methods are valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
The table below outlines common computational techniques used in ligand-target interaction profiling.
| Technique | Description | Required Input | Key Output |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. nih.gov | 3D structure of the target protein and ligand. | Binding pose, scoring function value (predicted affinity), key interactions. nih.gov |
| Pharmacophore Modeling | Creates a model of essential features for binding based on known active ligands. nih.gov | A set of active ligand structures. | A 3D arrangement of chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-receptor complex over time. mdpi.com | A starting structure of the ligand-receptor complex. | Trajectory of atomic positions, information on complex stability and conformational changes. mdpi.comnih.gov |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates the 3D properties of molecules with their biological activity. nih.gov | A set of aligned molecules with known activities. | Contour maps indicating where steric/electrostatic fields favor or disfavor activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their determined biological effects. nih.gov For analogues of this compound, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of new derivatives, and providing insights into their mechanism of action at a molecular level. clinmedkaz.orgclinmedkaz.org The general process involves encoding molecules with numerical descriptors, selecting the most relevant features, and building predictive models that are rigorously validated. ljmu.ac.uk
Development of Predictive Models for Biological Interactions
The development of predictive QSAR models for piperidine derivatives, including those with phenylethynyl fragments, involves various statistical and machine learning techniques. nih.gov The goal is to create robust and validated models that can accurately forecast the biological activity of newly designed compounds. frontiersin.org
Researchers have employed a range of methods to model the activity of piperidine-containing compounds. For instance, a study on the toxicity of 33 piperidine derivatives against Aedes aegypti utilized multiple linear regression (OLS-MLR), support vector machines (SVM), projection pursuit regression (PPR), and neural networks (RBFNN, GRNN) to build four-variable models based on 2D topological descriptors. nih.gov The resulting models showed strong predictive power, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets, particularly for the OLS-MLR and linear SVM methods. nih.gov
In another example, QSAR models were developed for mono-substituted 4-phenylpiperidines and 4-phenylpiperazines to understand their effects on the dopaminergic system. nih.gov Using partial least squares (PLS) regression, models were created to correlate physicochemical descriptors with in vivo effects and binding affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov Similarly, Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been successfully applied to explain the binding affinities of piperazinylalkylisoxazole analogues at the dopamine D₃ receptor, achieving high correlation (r² > 0.91) and cross-validation (q² > 0.72) coefficients. nih.gov
The choice of modeling technique can be critical. Non-linear approaches like Gene Expression Programming (GEP) have shown advantages over linear methods in some cases. For a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a GEP model demonstrated higher correlation coefficients (R² = 0.839 for the training set) compared to a linear model (R² = 0.603), suggesting its potential for designing targeted drugs. frontiersin.org The development of these models often relies on specialized software like PaDEL for descriptor calculation and QSARINS or CODESSA for regression analysis and model building. nih.govfrontiersin.org
| Compound Class | Modeling Method | Key Statistical Metric (Training Set) | Key Statistical Metric (Test/Validation) | Reference |
|---|---|---|---|---|
| Piperidine Derivatives (Insecticides) | Ordinary Least Squares (OLS-MLR) | r² > 0.85 | r² > 0.80 | nih.gov |
| Piperidine Derivatives (Insecticides) | Linear Support Vector Machine (SVM) | r² > 0.85 | r² > 0.80 | nih.gov |
| Piperazinylalkylisoxazole Analogues (D₃ Ligands) | Hologram QSAR (HQSAR) | r² = 0.917 | q² = 0.841 | nih.gov |
| Piperazinylalkylisoxazole Analogues (D₃ Ligands) | Comparative Molecular Field Analysis (CoMFA) | r² = 0.919 | q² = 0.727 | nih.gov |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one Derivatives | Gene Expression Programming (GEP) | R² = 0.839 | R² = 0.760 | frontiersin.org |
| Mono-substituted 4-phenylpiperidines/piperazines | Partial Least Squares (PLS) | Not Specified | Not Specified | nih.gov |
Identification of Key Structural Features for Modulatory Activity
A primary outcome of QSAR and structure-activity relationship (SAR) studies is the identification of molecular features crucial for biological activity. nih.gov For this compound analogues, these studies elucidate the roles of the piperidine ring, the phenylethynyl group, and various substituents in modulating interactions with biological targets.
The piperidine ring is a versatile scaffold in medicinal chemistry, capable of combining with diverse molecular fragments to create compounds with a wide range of pharmacological effects. clinmedkaz.orgclinmedkaz.org Its basic nitrogen atom can participate in important hydrogen-bonding interactions with target proteins. Modifications to the piperidine ring, such as substitution, can significantly alter binding affinity and selectivity.
The phenylethynyl group is another critical feature. Its linear, rigid structure can enhance binding by restricting rotational freedom. vulcanchem.com This moiety often engages in hydrophobic and π-π stacking interactions within the binding pockets of proteins. vulcanchem.com For instance, in analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a compound related to the phenylethynylpiperidine scaffold, the phenylethynyl portion is vital for its activity as a noncompetitive antagonist of the mGluR5 receptor. acs.org
Substituents on both the phenyl ring and the piperidine nitrogen play a pivotal role in fine-tuning the activity and selectivity. nih.govacs.org
Aromatic Substitution: The position and electronic character of substituents on the phenyl ring are often critical. nih.gov Studies on N-benzylpiperidine analogues revealed that strong electron-withdrawing groups on the phenyl ring generally led to the most active and selective compounds at the dopamine transporter (DAT). acs.org
Piperidine N-Substitution: The group attached to the piperidine nitrogen significantly influences activity. For example, in a series of Src kinase inhibitors based on a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, replacing an ethyl group with a methyl group at a specific position was found to be optimal for inhibitory potency. researchgate.net
Other Structural Modifications: The introduction of features like a thiazole (B1198619) ring can impart rigidity and additional π-electron density, facilitating target interactions. vulcanchem.com Adding fluorine atoms, as in a 4,4-difluoropiperidine (B1302736) moiety, can enhance metabolic stability and modulate lipophilicity. vulcanchem.com The linker connecting the piperidine and phenyl rings is also a key determinant of binding affinity and selectivity. nih.gov
| Structural Feature | Influence on Biological Activity | Example/Observation | Reference |
|---|---|---|---|
| Piperidine Ring | Provides a core scaffold; basic nitrogen can form hydrogen bonds. | Considered a versatile base for developing new compounds. | clinmedkaz.orgclinmedkaz.org |
| Phenylethynyl Group | Enhances binding through hydrophobic and π-π stacking interactions; provides structural rigidity. | Linear geometry enhances π-stacking with aromatic residues in binding sites. | vulcanchem.com |
| Aromatic Ring Substituents | Modulates electronic properties and steric interactions, affecting potency and selectivity. | Strong electron-withdrawing substituents on an N-benzyl ring increased activity and selectivity for the dopamine transporter. | acs.org |
| Piperidine N-Substituent | Plays a key role in receptor selectivity and binding affinity. | In certain cocaine analogues, N-demethylation improved activity at serotonin (B10506) and norepinephrine (B1679862) transporters. | acs.org |
| Fluorine Atoms | Can enhance metabolic stability and modulate lipophilicity. | A 4,4-difluoropiperidine moiety was noted for these properties. | vulcanchem.com |
| Thiazole Ring | Imparts rigidity and π-electron density, facilitating target interactions. | Used in the design of mGluR5 antagonists. | vulcanchem.comacs.org |
| Linker between Rings | The length and nature of the linker are pivotal for binding affinity and selectivity. | Observed in a series of selective μ opioid receptor agonists. | nih.gov |
Applications in Preclinical Chemical Biology and Medicinal Chemistry Research
Molecular Scaffold Design and Optimization Strategies
The 3-(phenylethynyl)piperidine core is a versatile template for designing molecules that can interact with specific biological targets. Its adaptability allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.
Rational Design for Modulating Biological Target Engagement
Rational drug design is a key strategy in leveraging the this compound scaffold. researchgate.net By understanding the three-dimensional structure of a target protein, researchers can design ligands that fit precisely into the binding site, thereby modulating its activity. This approach has been instrumental in developing potent and selective inhibitors for a range of enzymes and receptors. For instance, derivatives of this scaffold have been designed to target G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). gu.seresearchgate.netnih.gov The rigid phenylethynyl moiety can be positioned to interact with specific residues within the receptor's transmembrane domain, while the piperidine (B6355638) ring can be modified to optimize binding and physicochemical properties. researchgate.net
Exploration of this compound Analogues for Lead Optimization
Once a lead compound is identified, the exploration of its analogues is a critical step in the lead optimization process. nih.gov This involves synthesizing a series of related compounds with systematic variations to the core structure. For the this compound scaffold, this can include:
Substitution on the phenyl ring: Introducing different functional groups on the phenyl ring can modulate electronic properties and create new interactions with the target.
Modification of the piperidine ring: Altering the substitution pattern on the piperidine nitrogen or the ring itself can influence solubility, metabolic stability, and target engagement. researchgate.net
Isosteric replacement: Replacing parts of the molecule with other groups that have similar steric and electronic properties can lead to improved pharmacological profiles.
A notable example is the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src kinase inhibitors for triple-negative breast cancer. nih.govresearchgate.net Starting from a lead compound, researchers synthesized a series of analogues by modifying substituents on the pyrimidine (B1678525) and phenyl rings, which led to the discovery of compounds with significantly improved potency and pharmacokinetic properties. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies have provided invaluable insights into the key features required for potent and selective biological effects. nih.govresearchgate.net
Identification of Key Structural Features Influencing Target Interaction
Through systematic SAR studies, researchers have identified key structural features of this compound derivatives that are crucial for their interaction with biological targets. These features often include:
The phenylethynyl group: This rigid, linear moiety often acts as a key pharmacophore, inserting into hydrophobic pockets of the target protein.
The piperidine ring: This saturated heterocycle can serve as a handle for introducing various substituents to fine-tune the molecule's properties. researchgate.net The nitrogen atom can also act as a hydrogen bond acceptor or be protonated to form ionic interactions.
Substituents on the phenyl and piperidine rings: The nature and position of these substituents can have a profound impact on binding affinity and selectivity.
For instance, in the development of mGluR5 antagonists, the phenylethynylpyridine core was identified as a critical element for activity. gu.senih.gov
Positional and Substituent Effects on Preclinical Activity Profiles
The position and nature of substituents on the this compound scaffold can dramatically influence its preclinical activity. For example, in the development of Src inhibitors, it was found that small alkyl groups at a specific position of the pyrazole (B372694) ring were optimal for activity, while bulkier or more polar groups led to a decrease in potency. researchgate.net Similarly, substitution on the phenyl ring was found to be highly sensitive, with a methyl group at the 4-position being the most favorable. researchgate.net
The following table summarizes the effects of different substituents on the activity of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src inhibitors. researchgate.net
| Compound | R3 Substituent | R4 Substituent | Src IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1i | Methyl | Methyl | - | - |
| 1j | Ethyl | Methyl | 0.0009 | 0.011 |
| 1a | Isopropyl | Methyl | - | - |
| 1k | Cyclobutyl | Methyl | - | - |
| 1l | Cyclopentyl | Methyl | - | - |
| 1m | Methoxymethyl | Methyl | - | - |
| 1n | (S)-Tetrahydrofuran-3-yl | Methyl | - | - |
| 1o | (R)-Tetrahydrofuran-3-yl | Methyl | - | - |
| 1p | 1-(Boc)piperidin-4-yl | Methyl | - | - |
| 14a | Ethyl | Hydrogen | - | - |
| 14b | Ethyl | Ethyl | - | - |
| 14c | Ethyl | i-Pr | - | - |
| 14d | Ethyl | Cl | - | - |
| 14e | Ethyl | F | - | - |
| 14f | Ethyl | Methoxy | - | - |
| 14g | Ethyl | Hydroxyl | - | - |
Investigation of Molecular Target Interactions and Mechanisms
Understanding how a compound interacts with its molecular target is crucial for rational drug design. For derivatives of this compound, various techniques are employed to elucidate these interactions. Molecular docking studies can predict the binding mode of a ligand within the active site of a protein, providing insights into key interactions. mdpi.com For example, in the case of monoamine oxidase (MAO) inhibitors, docking studies have been used to understand how the phenylethynyl group orients within the enzyme's active site. mdpi.com
Furthermore, biophysical techniques such as X-ray crystallography can provide a detailed atomic-level picture of the ligand-protein complex. While specific crystallographic data for this compound itself may be limited, studies on related structures provide valuable information. For instance, the crystal structures of pyrazolopyrimidine-based inhibitors in complex with Src kinase have revealed the precise interactions that contribute to their high potency and selectivity. nih.gov These studies have shown how the phenylethynyl group can occupy a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and other interactions with the protein.
Enzyme Inhibition Studies (e.g., Kinase Inhibition Profiling)
The phenylethynyl moiety, a key feature of this compound, is a critical component in the design of potent enzyme inhibitors, particularly for protein kinases. While not direct derivatives of this compound itself, compounds incorporating the phenylethynyl group into other heterocyclic systems have demonstrated significant inhibitory activity.
A notable example is the development of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. researchgate.net These compounds were designed as a new class of Src kinase inhibitors. Through structure-activity relationship (SAR) analysis, researchers identified compounds with potent inhibitory activity against Src kinase and anti-viability effects in triple-negative breast cancer (TNBC) cell lines. researchgate.net One derivative, compound 1j, was found to be a multikinase inhibitor, potently targeting Src, B-RAF, and C-RAF. researchgate.net In preclinical xenograft models, this compound effectively suppressed tumor growth, highlighting the importance of the phenylethynyl group in achieving high-potency kinase inhibition. researchgate.net The general applicability of this approach, however, requires careful, case-by-case assessment for selectivity against wild-type kinases to ensure targeted effects. nih.gov
Another area of enzyme inhibition involves tryptase, a serine protease implicated in allergic and inflammatory responses. researchgate.net A study on spirocyclic piperidine amide derivatives revealed that the introduction of a phenylethynyl group induced a hydrophobic pocket in the enzyme's active site, leading to potent and selective inhibition. researchgate.net
Table 1: Kinase Inhibition Profile of a 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 1j)
| Kinase Target | IC₅₀ (μM) | Reference |
|---|---|---|
| Src | 0.0009 | researchgate.net |
| B-RAF | Data not specified | researchgate.net |
| C-RAF | Data not specified | researchgate.net |
Receptor Modulation Profiling (e.g., Allosteric Modulator Investigation)
The phenylethynylpiperidine framework is prominent in the study of receptor modulation, particularly as allosteric modulators of G protein-coupled receptors (GPCRs). nih.gov These modulators bind to a site topographically distinct from the endogenous ligand (orthosteric) site, allowing for greater subtype selectivity and a more nuanced "fine-tuning" of receptor activity. nih.govacs.org
A significant body of research has focused on developing negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for various central nervous system (CNS) disorders. nih.gov The prototypical mGluR5 NAM, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been instrumental in this field. oup.com Although MPEP contains a pyridine (B92270) ring instead of a piperidine, its phenylethynyl group is crucial for its activity, and it serves as a foundational compound for developing related modulators. oup.com Studies with MPEP and its analogue, 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), have shown that they effectively reduce addiction-like behaviors in preclinical models at specific receptor occupancy levels. oup.com
Research has also identified piperidine-containing compounds as potent mGluR5 modulators. researchgate.net Furthermore, derivatives such as (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) have been identified as selective NAMs for the glutamate N-methyl-D-aspartate 2B (GluN2B) receptor, demonstrating the versatility of the piperidine scaffold in receptor modulation. researchgate.net
Table 2: Representative Allosteric Modulators Based on Phenylethynyl and Piperidine Scaffolds
| Compound | Target Receptor | Modulation Type | Reference |
|---|---|---|---|
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | Negative Allosteric Modulator (NAM) | oup.com |
| 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) | mGluR5 | Negative Allosteric Modulator (NAM) | oup.com |
| BMS-986169 | GluN2B | Negative Allosteric Modulator (NAM) | researchgate.net |
| ADX47273 | mGluR5 | Positive Allosteric Modulator (PAM) | nih.govacs.org |
Protein-Ligand Binding and Target Engagement Analysis (Preclinical)
Confirming that a compound binds to its intended target (target engagement) is a critical step in preclinical drug discovery. Assays for protein-ligand binding provide quantitative data on affinity and can reveal the specific interactions that govern a compound's activity. nih.gov
For phenylethynyl-based mGluR5 modulators, detailed binding studies involving mutagenesis and computational docking have been performed. acs.org These analyses revealed that diverse modulators interact with a common allosteric binding pocket involving key amino acid residues such as P654, Y658, W784, and A809. acs.org The studies highlight the subtleties of allosteric modulation, where minor changes to a ligand can significantly alter its binding and functional effect. acs.org
Target engagement can also be demonstrated in cellular or in vivo settings. For example, a representative target engagement assay for a piperidine derivative targeting the enzyme ubiquitin-specific protease 7 (USP7) involved treating cells with the compound and then using a ubiquitin probe to measure the remaining active enzyme. google.com In another preclinical model, a piperidino-piperidine-conjugated prodrug was shown to effectively inhibit its target, nSMase2, in vivo. mdpi.com For the GluN2B NAM BMS-986169, target engagement was confirmed in vivo by demonstrating that its administration dose-dependently inhibited the binding of the radioligand [3H]MK-801 to the receptor. researchgate.net
Table 3: Examples of Preclinical Target Engagement Analysis
| Compound Class | Target | Method of Analysis | Reference |
|---|---|---|---|
| Phenylethynyl-based NAMs | mGluR5 | Site-directed mutagenesis and computational docking | acs.org |
| Piperidine derivative | USP7 | Cell-based assay with ubiquitin-vinyl sulfone probe | google.com |
| Piperidinyl pyrrolidinone NAM (BMS-986169) | GluN2B | In vivo [3H]MK-801 binding inhibition | researchgate.net |
| Piperidino-piperidine-conjugated prodrug | nSMase2 | Inhibition of IL-1β-induced EV release in vivo | mdpi.com |
Development of this compound-Based Chemical Probes for Biological Pathway Elucidation
Small-molecule chemical probes are essential tools used to inhibit or modify the activity of specific proteins within cells or organisms, thereby helping to elucidate their function and validate them as drug targets. icr.ac.ukox.ac.uk The piperidine scaffold, a core component of this compound, is frequently used in the design of such probes.
Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to characterize enzyme activity in complex biological systems. uantwerpen.be Researchers have developed piperidyl-1,2,3-triazole ureas as selective chemical probes for enzymes involved in endocannabinoid biosynthesis, such as diacylglycerol lipase (B570770) β (DAGLβ). nih.gov These piperidine-based scaffolds were functionalized with reporter tags, including fluorophores (like BODIPY), biotin (B1667282) for affinity purification, or alkyne handles for subsequent click chemistry, creating a suite of probes for both gel- and mass spectrometry-based studies. nih.gov
In a similar strategy, photoaffinity probes based on the piperine (B192125) scaffold (which contains a piperidine ring) were developed to identify protein targets in vivo. rsc.org These probes, which can be covalently cross-linked to their binding partners upon UV irradiation, were used to "fish" for targets from cell lysates. This approach led to the identification of TGFβ1 as a potential target involved in the neurological effects of piperine, demonstrating the power of these probes in elucidating biological pathways. rsc.org The elucidation of a compound's biosynthetic pathway, such as that of piperine which originates in part from L-lysine to form the piperidine ring, provides further insight into the natural occurrence and importance of these structures. biorxiv.org
Analytical and Spectroscopic Characterization in 3 Phenylethynyl Piperidine Research
Chromatographic Separation Techniques
Chromatography is indispensable for separating 3-(phenylethynyl)piperidine from reaction mixtures, identifying impurities, and resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and analyzing complex mixtures during synthesis and purification. The technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase.
In a typical Reversed-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For piperidine-containing compounds, which are basic, it is common to add modifiers like phosphoric acid to the mobile phase to ensure sharp, symmetrical peaks by preventing unwanted interactions with the stationary phase. nih.gov
The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector, typically a UV detector. Since the phenylethynyl group contains a chromophore, this compound can be readily detected. researchgate.net A pure sample will ideally show a single major peak, while impurities will appear as additional peaks. The relative area of each peak corresponds to the relative concentration of that component, allowing for quantitative purity assessment. For related piperidine (B6355638) compounds, methods have been developed with limits of detection (LOD) and quantitation (LOQ) in the micrograms per milliliter (µg/mL) range, demonstrating the high sensitivity of HPLC for impurity profiling. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | C18 (250 x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water with 0.1% acid | Polar mobile phase to elute the compound; acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time. |
| Detector | UV at ~254 nm | Detects the aromatic phenylethynyl chromophore. |
| Temperature | 30°C | Ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high molecular weight and polarity, this compound itself has limited volatility. Therefore, GC analysis typically requires a derivatization step to convert it into a more volatile and thermally stable analogue. researchgate.net
Common derivatization strategies for amines include acylation or silylation. For instance, reacting the secondary amine of the piperidine ring with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. This TMS derivative would be significantly more volatile and less polar, making it suitable for GC analysis.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The column's stationary phase (e.g., diphenyl dimethyl polysiloxane) separates components based on their boiling points and interactions with the phase. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. This method is particularly useful for detecting trace amounts of volatile or semi-volatile impurities that might be missed by HPLC. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a stereogenic center at the C3 position of the piperidine ring, it exists as a pair of enantiomers (R and S). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose. mdpi.com The selection of the mobile phase—which can be a normal phase (e.g., heptane/isopropanol), polar organic, or reversed-phase system—is critical for achieving optimal separation. mdpi.com
In some cases, pre-column derivatization may be employed to enhance the interaction with the CSP or to introduce a UV-absorbing chromophore if the parent compound lacks one. nih.gov For this compound, its inherent chromophore allows for direct detection. The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. A successful chiral separation will show two distinct, well-resolved peaks, allowing for precise quantification of each enantiomer. mdpi.com
Spectroscopic Identification Methods
Spectroscopic methods provide detailed information about the molecular structure, weight, and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular skeleton of this compound. nih.gov
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. nih.gov
Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the downfield region of δ 7.2-7.5 ppm. rsc.org
Piperidine Protons: The protons on the piperidine ring are found in the more upfield region, generally between δ 1.5 and 3.5 ppm. The signals are often complex due to spin-spin coupling between adjacent protons and conformational dynamics of the ring. nih.govrsc.org The proton at C3, being adjacent to the ethynyl (B1212043) group, would be shifted relative to other ring protons.
N-H Proton: The proton on the nitrogen atom (N-H) appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. bhu.ac.in
Alkynyl Carbons: The two carbons of the C≡C triple bond are characteristic, appearing in the δ 80-90 ppm range. rsc.org
Aromatic Carbons: The carbons of the phenyl ring typically resonate between δ 120 and 135 ppm, with the carbon attached to the alkyne (the ipso-carbon) appearing at a distinct chemical shift. rsc.org
Piperidine Carbons: The aliphatic carbons of the piperidine ring appear in the upfield region, typically from δ 24 to 55 ppm. rsc.org
| Atom | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |
| Phenyl-H | 7.2-7.5 (multiplet) | - |
| Phenyl-C | - | 123-132 |
| C≡C | - | 80-90 |
| Piperidine-H (ring) | 1.5-3.5 (multiplets) | - |
| Piperidine-C (ring) | - | 24-55 |
| N-H | Variable (broad singlet) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. sapub.org Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. The mass of this ion allows for the confirmation of the molecular formula (C₁₃H₁₅N, Molecular Weight: 185.26 g/mol ).
Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nih.gov The fragmentation of this compound would likely involve characteristic losses from the piperidine ring and cleavage at the bond connecting the ring to the phenylethynyl group.
Key fragmentation pathways could include:
Loss of H•: Formation of an [M-1]⁺ ion.
Ring Opening/Cleavage: The piperidine ring can undergo cleavage to lose fragments like C₂H₄ (ethene) or C₃H₆, which is a common pathway for cyclic amines. nih.gov
Benzylic/Propargylic Cleavage: Cleavage of the bond between the piperidine C3 and the ethynyl group can lead to the formation of a stable phenylethynyl cation or a piperidinyl radical/cation.
| Ion | m/z (Predicted) | Identity |
| [M]⁺• | 185 | Molecular Ion |
| [M+H]⁺ | 186 | Protonated Molecular Ion (ESI) |
| C₉H₅⁺ | 113 | Phenylethynyl fragment |
| C₅H₁₀N⁺ | 84 | Piperidinyl fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, one would theoretically expect to observe characteristic absorption bands corresponding to its distinct structural features. The piperidine ring should exhibit C-H stretching vibrations for the saturated aliphatic ring, typically in the region of 2850-3000 cm⁻¹. The N-H stretching of the secondary amine within the piperidine ring would be expected as a moderate absorption band around 3300-3500 cm⁻¹. The phenylethynyl group would show a characteristic C≡C triple bond stretching vibration, which is typically weak, in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching from the phenyl group would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.
Hypothetical Infrared Absorption Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Piperidine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C≡C Stretch (Alkyne) | 2100-2260 |
This table is based on established principles of IR spectroscopy and represents expected values, not experimental data for this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenylethynyl moiety in this compound contains a conjugated system of pi electrons, which would be expected to give rise to characteristic UV absorption bands. The electronic transitions would likely be of the π → π* type. The phenyl group itself has characteristic absorptions, which would be modified by the ethynyl substituent. A typical UV-Vis spectrum for such a chromophore would likely show one or more absorption maxima (λ_max) in the ultraviolet region.
Hypothetical UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max Range (nm) |
|---|
This table is based on the typical electronic absorption of similar chromophores and represents expected values, not experimental data for this compound.
Without access to experimentally obtained spectra, a detailed analysis of the functional groups and electronic characteristics of this compound remains theoretical.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its unit cell dimensions, space group, or atomic coordinates can be presented.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |
| Bond Lengths (e.g., C-N, C≡C) | Precise distances in Å |
| Bond Angles (e.g., C-C-N) | Precise angles in ° |
| Conformation of Piperidine Ring | e.g., Chair, Boat |
This table outlines the type of data that would be obtained from an X-ray crystallographic study, but no such data is currently available for this compound.
Q & A
Q. How do substituent variations on the phenylethynyl group alter biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF) enhance receptor binding affinity but may reduce solubility. Comparative studies of iodophenoxy, bromophenoxy, and chlorophenoxy analogs show iodine’s superior potency in serotonergic assays due to enhanced hydrophobic interactions .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
